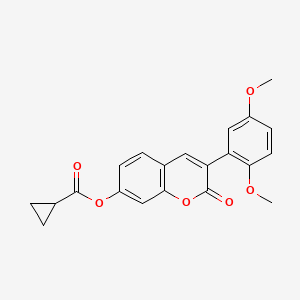

![molecular formula C17H10F6N4 B2550449 benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone CAS No. 338962-12-2](/img/structure/B2550449.png)

benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

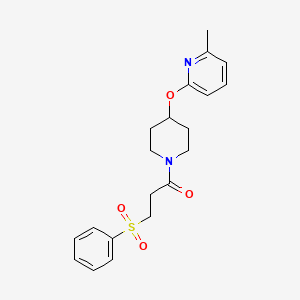

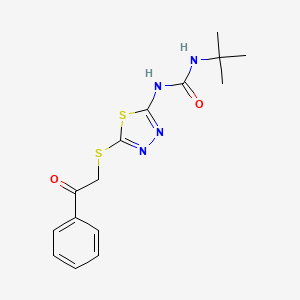

The compound "benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone" is a hydrazone derivative, which is a class of organic compounds characterized by the functional group R-NHN=CR'. These compounds are typically synthesized from the reaction of hydrazines with aldehydes or ketones. The specific structure of this compound suggests it may have interesting chemical properties and potential biological activity, as indicated by the presence of the trifluoromethyl groups and the naphthyridinyl moiety.

Synthesis Analysis

The synthesis of hydrazone derivatives can be achieved through the condensation of aldehydes with hydrazines. In the context of benzenecarbaldehyde hydrazones, the literature provides insights into the synthesis of related compounds. For instance, a series of quinoline-3-carbaldehyde hydrazones have been prepared and characterized by various spectroscopic methods, including IR, NMR, and MS spectra . Although the specific synthesis of "benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone" is not detailed, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of hydrazone derivatives is crucial for their chemical reactivity and biological activity. X-ray crystallography can provide detailed information about the molecular geometry and intermolecular interactions. For example, the crystal structure of a related compound, a channel inclusion adduct of 5-methylbenzene-1,3-dicarbaldehyde bis-(p-tolylsulphonylhydrazone) with benzene, has been elucidated, revealing the presence of continuous, zigzag channels in the crystal . This suggests that the molecular structure of hydrazone derivatives can lead to complex solid-state architectures.

Chemical Reactions Analysis

Hydrazone derivatives can undergo various chemical reactions, including oxidation and ring closure. Benzeneseleninic anhydride has been used for the mild regeneration of the carbonyl group from hydrazone derivatives, indicating that such compounds can be functionalized or converted back to their parent aldehydes under certain conditions . Additionally, the formation of 1,4-diacyl-3-acylamino-5-aryl-4,5-dihydro-1H-1,2,4-triazoles from aromatic carbaldehyde hydrazones upon treatment with acylating agents demonstrates the reactivity of the hydrazone group in cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazone derivatives are influenced by their substituents and molecular structure. For instance, the fluorescence properties of benzo[b][1,8]naphthyridines, which share a structural motif with the compound of interest, have been investigated, showing that the electron donor-acceptor substituents significantly affect their fluorescence properties . This suggests that "benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone" may also exhibit interesting photophysical properties due to its functional groups.

Applications De Recherche Scientifique

Synthesis and Potential Biological Activities

A study focused on the synthesis of novel quinoline-3-carbaldehyde hydrazones and their in vitro cytotoxic properties against human tumor cell lines. The research demonstrated that compounds with a benzotriazole moiety exhibited pronounced cancer cell growth inhibitory effects, suggesting their potential as anticancer agents. This highlights the role of hydrazone derivatives in the development of new therapeutic molecules (Martyna Korcz, F. Sa̧czewski, P. Bednarski, A. Kornicka, 2018).

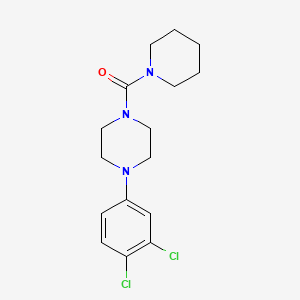

DNA Binding Studies

Another research explored the synthesis of novel heterocyclic substituted quinoline Schiff bases and their interaction with calf thymus-DNA (CT-DNA). The study provided insights into the binding constant and mechanism, showing significant antibacterial and antifungal activities of the synthesized derivatives (D. S. Lamani, K. Venugopala Reddy, H. Bhojya Naik, A. Savyasachi, H. Naik, 2008).

Fluorescent Sensor Development

The development of a highly selective fluorescent sensor for fluoride is another application area. The sensor, based on a hydrazone derivative, operates through an excited-state intermolecular proton transfer (ESPT) mechanism, showcasing the utility of hydrazone compounds in creating selective sensors for environmental and biological monitoring (Yong-gang Zhao, Bing-guang Zhang, C. Duan, Zhihua Lin, Q. Meng, 2006).

Catalysis

Research on size-selective Lewis acid catalysis in a microporous metal-organic framework with exposed Mn2+ coordination sites provides insight into the catalytic applications of aldehydes and ketones, including those related to benzenecarbaldehyde derivatives. This study underscores the potential of hydrazone compounds in facilitating chemical transformations through catalysis (S. Horike, M. Dincǎ, K. Tamaki, J. Long, 2008).

Interaction with Biological Macromolecules

The fluorescence and probe properties of benzo[b][1,8]naphthyridines, including their interactions with human serum albumin (HSA) and bovine serum albumin (BSA), were investigated. These studies highlight the applications of hydrazone derivatives in studying the microenvironments within proteins and other biological systems, demonstrating their utility as fluorescent probes (D. P. Shelar, Ramhari V. Rote, S. Patil, M. Jachak, 2012).

Propriétés

IUPAC Name |

N-[(E)-benzylideneamino]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F6N4/c18-16(19,20)12-8-13(17(21,22)23)25-15-11(12)6-7-14(26-15)27-24-9-10-4-2-1-3-5-10/h1-9H,(H,25,26,27)/b24-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZSCNXGVLAKSA-PGGKNCGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2550370.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2550374.png)

![5-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2550378.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2550383.png)

![Benzo[d]isoxazole-4-carboxylic acid](/img/structure/B2550384.png)